The synthesis of PMX 53c employs solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:
PMX 53c has a unique cyclic structure that contributes to its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 287.33 g/mol. The cyclic nature of PMX 53c enhances its stability and affinity for its target receptors, allowing it to effectively modulate immune responses .
PMX 53c primarily acts through receptor interactions rather than undergoing traditional chemical reactions. Its mechanism involves:
The compound has shown effectiveness in inhibiting neutrophil activation and reducing vascular leakage in various preclinical models .
The mechanism of action for PMX 53c involves its dual role in modulating immune responses:
Studies have demonstrated that PMX 53c can enhance the efficacy of chemotherapeutic agents by improving T cell responses against tumors, highlighting its potential in cancer immunotherapy .
PMX 53c exhibits several notable physical and chemical properties:
These properties make PMX 53c suitable for laboratory research and potential therapeutic applications .
PMX 53c has several applications in scientific research:
PMX 53c (chemical name: Ac-Phe-[Orn-Pro-DCha-Ala-DArg]) emerged as a specialized pharmacological tool designed explicitly to serve as a negative control for the complement C5a receptor (CD88) antagonist PMX 53 (AcF-[OPdChaWR]). Developed in the early 2000s, this cyclic hexapeptide features strategic amino acid substitutions—Trp→Ala and Arg→dArg—that abolish its receptor interactions while preserving structural similarity to the active compound [1] [8]. This design was crucial for validating findings in mast cell studies, where early research indicated that polybasic compounds like C5a could potentially activate mast cells through non-receptor-mediated mechanisms or via receptors other than CD88 [2]. PMX 53c's validation as biologically inert was confirmed through multiple assays showing:
Table 1: Key Structural and Functional Comparisons: PMX 53 vs. PMX 53c
Parameter | PMX 53 | PMX 53c |
---|---|---|
Amino Acid Sequence | AcF-[Orn-Pro-dCha-Trp-Arg] | AcF-[Orn-Pro-dCha-Ala-dArg] |
Molecular Weight | 896.1 g/mol | 780.96 g/mol |
Key Modifications | Lactam bridge (Orn2-Arg6) | Lactam bridge (Orn2-dArg6), Trp5→Ala5 |
CD88 Antagonism | Potent (IC₅₀ = 20 nM) | Inactive |
MrgX2 Agonism | Low-affinity agonist (≥30 nM) | Inactive |
Primary Research Role | Dual-activity compound | Negative control |
PMX 53c played a pivotal role in resolving a significant pharmacological paradox: the discovery that PMX-53 functioned simultaneously as a CD88 antagonist and a MrgX2 agonist. When studies revealed that PMX-53 unexpectedly caused mast cell degranulation at higher concentrations (≥30 nM), PMX 53c was instrumental in attributing this effect to specific receptor engagement rather than non-specific mechanisms [1] [6]. Key mechanistic insights enabled by PMX 53c include:
Table 2: PMX 53c in Experimental Discrimination of Receptor Pathways
Experimental System | PMX 53 Response | PMX 53c Response | Biological Interpretation |
---|---|---|---|
HMC-1 cells (CD88+, MrgX2-) | Inhibits C5a-induced Ca²⁺ flux (10 nM) | No inhibition | Confirms CD88 antagonism requires Trp/Arg |
MrgX2-transfected RBL-2H3 cells | Degranulation (≥30 nM) | No degranulation | Proves MrgX2 activation is residue-specific |
LAD2 mast cells (CD88+, MrgX2+) | Biphasic: CD88 block + MrgX2 activation | No activity | Discriminates dual receptor interactions |
The development and characterization of PMX 53c contributed significantly to theoretical frameworks in receptor pharmacology, particularly concerning peptidomimetic optimization and polypharmacology. Its design exemplifies three key principles:
Targeted Deactivation: The Trp5→Ala5 substitution eliminates π-π stacking interactions critical for CD88 binding, while the Arg6→dArg6 modification disrupts ionic contacts with MrgX2 [7]. Computational studies reveal these changes alter electrostatic potential surfaces without significantly affecting backbone conformation [7].
Negative Control Validation: PMX 53c established formal criteria for negative controls targeting GPCRs:
Table 3: Structural Parameters Influencing Receptor Selectivity
Structural Feature | CD88 Antagonism | MrgX2 Agonism | PMX 53c Modification |
---|---|---|---|
P5 Residue | Requires aromatic Trp | Requires aromatic Trp | Trp → Ala (aliphatic) |
P6 Residue | L-Arg critical | L-Arg critical | L-Arg → D-Arg (stereoinversion) |
Lactam Bridge | Essential for conformation | Essential for conformation | Maintained (structural mimicry) |
Electrostatic Potential | Positive surface at P5-P6 | Positive surface at P5-P6 | Disrupted by Ala/dArg |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1